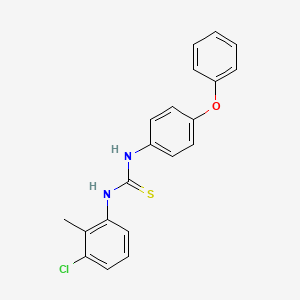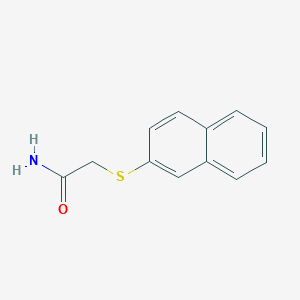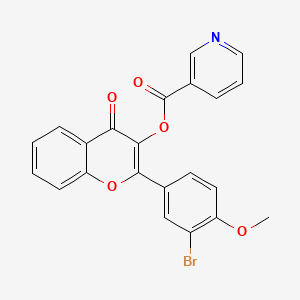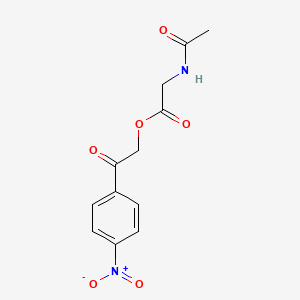
N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as CMPT, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. CMPT belongs to the class of thiourea derivatives, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its high solubility in water and organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its relatively low stability in solution, which can lead to degradation and loss of activity over time. In addition, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to determine its optimal dosing and administration. Another direction is to study the potential synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, further studies are needed to elucidate the exact mechanism of action of this compound, in order to optimize its therapeutic potential.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-18(21)8-5-9-19(14)23-20(25)22-15-10-12-17(13-11-15)24-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHBRACJGUTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729569.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)

![2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4729584.png)
![1-butyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4729586.png)
![(3S*,4S*)-4-[{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4729603.png)
![2-(5-tert-butyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4729615.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4729618.png)

![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4729649.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4729652.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4729659.png)